molecular formula C7H9N3 B3356797 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine CAS No. 69142-91-2

1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine

Cat. No. B3356797
CAS RN: 69142-91-2
M. Wt: 135.17 g/mol
InChI Key: DAVSUECJZIRNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydropyrido pyridazine derivatives involves a series of steps including nucleophilic substitution, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . Other methods involve the use of metathesis active Ru-carbene, Suzuki coupling reactions of alkenylboronates and arylboronic acids, and a dehydrogenation of amides to enamides .


Molecular Structure Analysis

While specific molecular structure analysis for “1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine” was not found, it’s known that the structure of such compounds can be characterized using spectroscopic techniques including IR, 1H-NMR, MS, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyrido pyridazine derivatives are diverse. They include aza-Diels-Alder reactions, copper-promoted 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .

Future Directions

While specific future directions for “1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine” were not found, there is ongoing research into the synthesis and biological activity of pyridazine derivatives, suggesting potential for further exploration in this area .

properties

IUPAC Name

1,2,3,4-tetrahydropyrido[3,2-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-2,4,9-10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVSUECJZIRNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497875
Record name 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69142-91-2
Record name 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Reactant of Route 2
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Reactant of Route 3
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Reactant of Route 4
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Reactant of Route 5
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Reactant of Route 6
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.